molecular formula C14H9F3N2O3 B4395894 N-(2-nitrophenyl)-3-(trifluoromethyl)benzamide

N-(2-nitrophenyl)-3-(trifluoromethyl)benzamide

Cat. No. B4395894
M. Wt: 310.23 g/mol
InChI Key: HDFNJHKLCNNXLN-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-3-(trifluoromethyl)benzamide, commonly known as NITB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

NITB has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of NITB is in the development of fluorescent probes for the detection of metal ions. NITB has been shown to selectively bind to copper ions, and the resulting complex exhibits strong fluorescence. This property of NITB has been used in the development of biosensors for the detection of copper ions in biological samples.

Mechanism of Action

The mechanism of action of NITB involves the formation of a complex with copper ions. The complex formation occurs through the coordination of the nitro group of NITB with the copper ion. This leads to a change in the electronic structure of NITB, resulting in the emission of fluorescence.
Biochemical and Physiological Effects:
NITB has been shown to have minimal biochemical and physiological effects. It is considered to be non-toxic and non-carcinogenic. However, further studies are required to determine the long-term effects of NITB exposure.

Advantages and Limitations for Lab Experiments

NITB has several advantages for lab experiments, including its high selectivity and sensitivity for copper ions, as well as its ease of synthesis. However, one of the limitations of NITB is its low water solubility, which can limit its use in aqueous environments.

Future Directions

There are several future directions for the use of NITB in scientific research. One potential application is in the development of biosensors for the detection of other metal ions. Additionally, NITB could be used in the development of novel fluorescent imaging techniques for biological samples. Further studies are also required to determine the long-term effects of NITB exposure and its potential applications in other fields.
Conclusion:
In conclusion, N-(2-nitrophenyl)-3-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high selectivity and sensitivity for copper ions make it a valuable tool for the development of biosensors and fluorescent imaging techniques. Further studies are required to determine its long-term effects and potential applications in other fields.

properties

IUPAC Name

N-(2-nitrophenyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)10-5-3-4-9(8-10)13(20)18-11-6-1-2-7-12(11)19(21)22/h1-8H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFNJHKLCNNXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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